![molecular formula C12H23NO2S B7567839 N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been used to study the mechanisms of action of cannabinoids, as well as their potential therapeutic applications.
作用机制
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This, in turn, leads to the modulation of ion channels and the release of neurotransmitters such as dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is associated with reward and addiction. It has also been shown to modulate synaptic plasticity in the hippocampus, which is involved in learning and memory. N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been shown to have analgesic and anti-inflammatory effects, and has been studied as a potential treatment for chronic pain.
实验室实验的优点和局限性
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for the study of the specific effects of cannabinoid receptor activation. It is also stable and easy to synthesize, which makes it a convenient tool for researchers. However, N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has some limitations. It has a high affinity for the CB1 receptor, which can lead to receptor desensitization and downregulation. It also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine. One area of interest is the study of its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation. Another area of interest is the study of its effects on the endocannabinoid system, which is involved in a wide range of physiological processes. Additionally, there is interest in developing new synthetic cannabinoids that are more selective and have fewer side effects than N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine.
合成方法
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine was first synthesized in the 1980s by the pharmaceutical company Pfizer. The synthesis involves the condensation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 3-thionocycloheptanone, followed by reduction and alkylation to form the final product.
科学研究应用
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been used extensively in scientific research to study the mechanisms of action of cannabinoids. It has been shown to be a potent agonist of the CB1 receptor, with a binding affinity similar to that of THC, the main psychoactive component of cannabis. N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been used to study the effects of cannabinoids on neurotransmitter release, synaptic plasticity, and gene expression.
属性
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c14-16(15)8-7-11(10-16)9-13-12-5-3-1-2-4-6-12/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQHRRQOPCTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



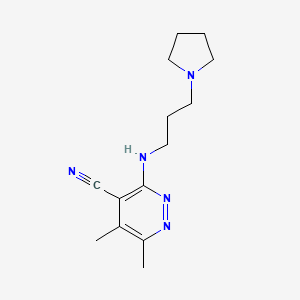
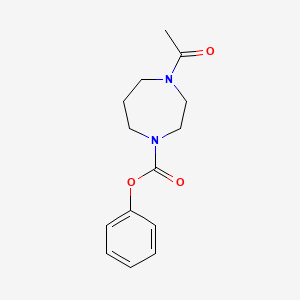
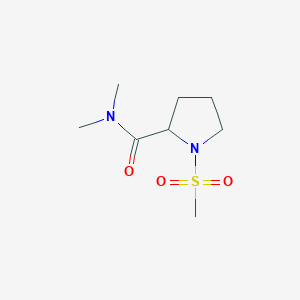
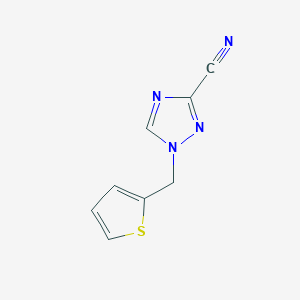
![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
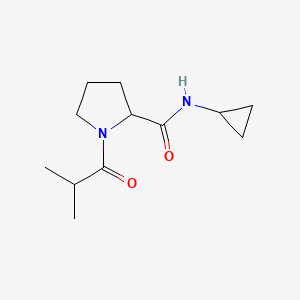
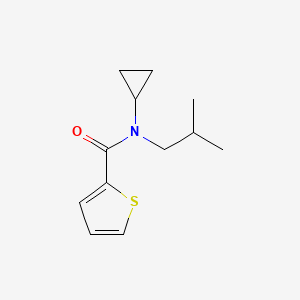
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)